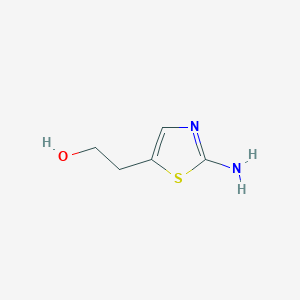

2-Amino-5-(2-hydroxyethyl)thiazole

Übersicht

Beschreibung

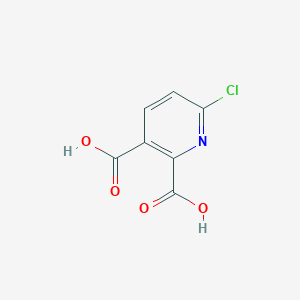

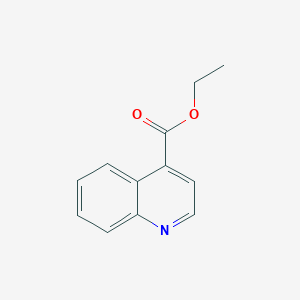

2-Amino-5-(2-hydroxyethyl)thiazole is a chemical compound with the molecular formula C5H8N2OS . It is a solid substance and is part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

2-Amino-5-(2-hydroxyethyl)thiazole is often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

The molecular weight of 2-Amino-5-(2-hydroxyethyl)thiazole is 144.2 . It has a thiazole core, which can be considered a cyclic isothiourea .Chemical Reactions Analysis

2-Amino-5-(2-hydroxyethyl)thiazole is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Physical And Chemical Properties Analysis

2-Amino-5-(2-hydroxyethyl)thiazole is a solid substance . It possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether .Wissenschaftliche Forschungsanwendungen

Pharmacology

Application Summary

2-Amino-5-(2-hydroxyethyl)thiazole derivatives have been identified as having significant potential in anticancer drug discovery . These compounds are part of the 2-aminothiazole scaffold, which is a key structure in several clinically used anticancer drugs, such as dasatinib and alpelisib.

Methods of Application

The derivatives are synthesized and then tested for their inhibitory activity against various human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers.

Results

The analogs have shown potent and selective nanomolar inhibitory activity, indicating their potential as effective anticancer agents .

Biochemistry

Application Summary

In biochemistry, 2-Amino-5-(2-hydroxyethyl)thiazole plays a role in the study of enzyme modulation due to its presence in thiazole-based Schiff base compounds .

Methods of Application

These compounds are synthesized using conventional and green approaches and are evaluated for their ability to modulate the activity of enzymes involved in metabolism.

Results

The compounds have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities, suggesting their biochemical significance .

Medicinal Chemistry

Application Summary

2-Amino-5-(2-hydroxyethyl)thiazole is utilized as a starting material for the synthesis of heterocyclic analogs with therapeutic roles .

Methods of Application

The synthesis involves creating Schiff bases that are then characterized and tested for their antimicrobial efficacy against multidrug-resistant strains.

Results

The synthesized compounds have shown moderate to significant antibacterial and antifungal potential, with some compounds exhibiting strong binding affinity against target enzymes .

Organic Synthesis

Application Summary

The compound is used in the synthesis of azo dye derivatives, which incorporate heterocyclic scaffolds and have pharmacological applications .

Methods of Application

Azo dye derivatives are synthesized by coupling 2-Amino-5-(2-hydroxyethyl)thiazole with different aromatic diazonium salts.

Results

The resulting azo dyes have shown a range of biological activities, enhancing their value in organic synthesis .

Chemical Engineering

Application Summary

In chemical engineering, 2-Amino-5-(2-hydroxyethyl)thiazole is important for the development of new compounds with diverse biological activities .

Methods of Application

The compound is used in the design and development of new thiazole derivatives, which are then applied in various chemical processes.

Results

These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties, which are crucial in chemical engineering applications .

Materials Science

Application Summary

This compound is significant in materials science for the development of new materials with enhanced biological functions .

Methods of Application

It involves the synthesis of 2-aminothiazole scaffolds that are incorporated into materials to improve their biological activity profiles.

Results

The scaffolds have been found to act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents, making them valuable in materials science .

Each of these applications demonstrates the versatility and importance of 2-Amino-5-(2-hydroxyethyl)thiazole in scientific research, offering potential advancements across various fields of study.

Antiviral Research

Application Summary

2-Amino-5-(2-hydroxyethyl)thiazole derivatives have been explored for their antiviral properties, particularly in the development of treatments for viral infections .

Methods of Application

These derivatives are synthesized and tested against a range of viruses to assess their efficacy in inhibiting viral replication.

Results

The compounds have shown promise in preclinical studies, with some demonstrating the ability to significantly reduce viral load in infected cells .

Neuropharmacology

Application Summary

In neuropharmacology, 2-Amino-5-(2-hydroxyethyl)thiazole is used to develop compounds with potential neuroprotective effects .

Methods of Application

The focus is on synthesizing thiazole derivatives that can cross the blood-brain barrier and provide protection against neurodegenerative diseases.

Results

Some derivatives have shown neuroprotective activities in cellular models, suggesting their potential use in treating conditions like Alzheimer’s and Parkinson’s disease .

Agricultural Chemistry

Application Summary

This compound is significant in the synthesis of fungicides and pesticides, contributing to the protection of crops against various pathogens .

Methods of Application

Thiazole derivatives are developed and applied to crops to evaluate their effectiveness in preventing the growth of harmful organisms.

Results

The derivatives have been effective in inhibiting the in vivo growth of pathogens like Xanthomonas, showcasing their utility in agricultural chemistry .

Endocrinology

Application Summary

2-Amino-5-(2-hydroxyethyl)thiazole compounds act as ligands for hormone receptors, such as estrogen receptors, which are crucial in endocrinological studies .

Methods of Application

These compounds are used to study hormone receptor interactions and their implications in various hormonal disorders.

Results

The ligands have provided insights into receptor modulation and have potential therapeutic applications in hormone-related diseases .

Cardiovascular Research

Application Summary

Derivatives of 2-Amino-5-(2-hydroxyethyl)thiazole are investigated for their antihypertensive properties, which are important in cardiovascular research .

Methods of Application

The compounds are tested in animal models to determine their effects on blood pressure and cardiovascular function.

Parasitology

Application Summary

In parasitology, 2-Amino-5-(2-hydroxyethyl)thiazole derivatives are studied for their antileishmanial and anthelmintic activities .

Methods of Application

These compounds are synthesized and tested against various parasites to assess their effectiveness in inhibiting parasite growth and survival.

Results

The derivatives have demonstrated activity against parasites, offering potential new treatments for parasitic infections .

These additional applications further illustrate the broad utility of 2-Amino-5-(2-hydroxyethyl)thiazole in scientific research, highlighting its versatility in contributing to advancements in diverse fields of study.

Anticonvulsant Research

Application Summary

2-Amino-5-(2-hydroxyethyl)thiazole derivatives are investigated for their potential as anticonvulsant agents, which could be beneficial in treating epilepsy and other seizure disorders .

Methods of Application

These compounds are synthesized and tested in animal models for their efficacy in preventing or reducing the frequency of seizures.

Results

Some derivatives have shown promising results in preclinical trials, indicating their potential use as anticonvulsant medications .

Antidiabetic Research

Application Summary

The compound is also studied for its antidiabetic properties, particularly in the development of new treatments for type 2 diabetes .

Methods of Application

Derivatives are tested for their ability to modulate insulin signaling pathways and improve glucose metabolism in diabetic models.

Results

Certain derivatives have demonstrated the ability to lower blood glucose levels and improve insulin sensitivity .

Anti-Inflammatory Research

Application Summary

2-Amino-5-(2-hydroxyethyl)thiazole is used to synthesize compounds with anti-inflammatory properties, which are important in the treatment of chronic inflammatory diseases .

Methods of Application

The synthesized compounds are evaluated for their ability to inhibit inflammatory mediators in cellular and animal models.

Results

The compounds have shown effectiveness in reducing inflammation, offering potential therapeutic options for inflammatory conditions .

Antihypertensive Research

Application Summary

Research into the antihypertensive effects of 2-Amino-5-(2-hydroxyethyl)thiazole derivatives is significant for the development of new blood pressure medications .

Methods of Application

These compounds are assessed for their cardiovascular effects, particularly their ability to lower blood pressure in hypertensive subjects.

Results

Some derivatives have been found to have antihypertensive activities, which could lead to new treatments for hypertension .

Antileishmanial Research

Application Summary

The compound’s derivatives are explored for their antileishmanial activity, which is crucial in the fight against Leishmaniasis .

Methods of Application

Derivatives are synthesized and tested against Leishmania parasites to evaluate their efficacy in inhibiting parasite growth.

Results

Promising antileishmanial activities have been observed, indicating the potential for new antiparasitic drugs .

Antimicrobial Research

Application Summary

2-Amino-5-(2-hydroxyethyl)thiazole is a key component in the development of new antimicrobial agents to combat drug-resistant bacteria and fungi .

Methods of Application

The compound is used to create new derivatives that are tested for their antimicrobial efficacy against various resistant strains.

Results

Several derivatives have shown potent antimicrobial activities, highlighting their importance in addressing antimicrobial resistance .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZROQLPDVYROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545597 | |

| Record name | 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(2-hydroxyethyl)thiazole | |

CAS RN |

105773-93-1 | |

| Record name | 2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)